3-(3,4-Dichlorophenyl)-1,1-diethylthiourea
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Overview
Description
3-(3,4-Dichlorophenyl)-1,1-diethylthiourea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiourea group attached to a dichlorophenyl ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1,1-diethylthiourea typically involves the reaction of 3,4-dichloroaniline with diethylthiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then heated to promote the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1,1-diethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Substitution: The dichlorophenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the dichlorophenyl ring in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1,1-diethylthiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1-diethylthiourea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and used in agricultural applications.
3,4-Dichlorophenylhydrazine hydrochloride: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Uniqueness
3-(3,4-Dichlorophenyl)-1,1-diethylthiourea is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its thiourea group and dichlorophenyl ring make it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-diethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-3-15(4-2)11(16)14-8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRHDBNQNFDTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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